Diazald-N-methyl-13C

Mass Spectrometry Isotope Dilution Tracer Studies

Choose Diazald-N-methyl-13C for reliable, high-purity generation of 13C-diazomethane (13CH2N2). This solid, thermally stable precursor (onset 80°C) offers a safer alternative to legacy mutagens NMU and MNNG. With 99 atom% 13C isotopic enrichment, it delivers a clean +1 Da mass shift for unambiguous SID-MS quantitation and NMR-based mechanistic tracking. The scalable, cost-effective synthesis from methanol-13C makes multi-gram preparation economically viable for pharmaceutical R&D and process development. Ideal for derivatizing carboxylic acids, phenols, and nucleophiles with a 13C-methyl label.

Molecular Formula C8H10N2O3S
Molecular Weight 215.24 g/mol
CAS No. 60858-95-9
Cat. No. B12062237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazald-N-methyl-13C
CAS60858-95-9
Molecular FormulaC8H10N2O3S
Molecular Weight215.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
InChIInChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2+1
InChIKeyFFKZOUIEAHOBHW-VQEHIDDOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diazald-N-methyl-13C (CAS 60858-95-9) for Isotopic Tracing and Mechanistic Studies


Diazald-N-methyl-13C (CAS 60858-95-9), also known as N-methyl-13C-N-nitroso-p-toluenesulfonamide, is a stable isotope-labeled precursor to diazomethane . It is a solid at room temperature with a melting point of 61-62 °C and an isotopic purity of 99 atom % 13C . The compound is primarily used in organic synthesis and analytical chemistry to generate 13C-labeled diazomethane (13CH2N2) for mechanistic studies, tracer experiments, and the introduction of a 13C-labeled methyl group into target molecules [1].

Why Unlabeled Diazald or Other Diazomethane Precursors Cannot Substitute for Diazald-N-methyl-13C


Substitution of Diazald-N-methyl-13C with unlabeled Diazald (CAS 80-11-5) or other diazomethane precursors like N-methyl-N-nitrosourea (NMU) or N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) fails because the 13C label is essential for generating 13C-diazomethane, which is required for isotopic tracing, mass spectrometry-based quantitation, and NMR studies [1]. Unlabeled Diazald generates standard diazomethane (CH2N2), which cannot be distinguished from the native analyte in a mass spectrometer, thereby negating the utility of the reagent for stable isotope dilution assays [2]. Furthermore, NMU and MNNG, while historically used as diazomethane precursors, are significantly less thermally stable (NMU unstable >20°C) and are potent mutagens/carcinogens, making them unsuitable for routine laboratory use [3][4].

Quantitative Differentiation of Diazald-N-methyl-13C from Comparators


Isotopic Purity and Mass Shift for Unambiguous MS Detection

Diazald-N-methyl-13C has a certified isotopic purity of 99 atom % 13C, which results in a mass shift of M+1 relative to the unlabeled compound (M+1) . In contrast, unlabeled Diazald has a natural abundance of 13C (~1.1%) and does not provide a reliable mass shift [1]. This high isotopic purity ensures that 13C-diazomethane generated from the labeled precursor will produce a clean +1 Da shift in mass spectrometry, enabling accurate quantitation in stable isotope dilution assays .

Mass Spectrometry Isotope Dilution Tracer Studies

Thermal Stability Superiority over Traditional Diazomethane Precursors

The onset temperature for thermal decomposition of Diazald (the unlabeled scaffold) is 80 °C, as determined by thermal assessment using the Yoshida methodology [1]. In contrast, the traditional diazomethane precursor N-methyl-N-nitrosourea (NMU) is unstable at temperatures greater than 20 °C and is shock-sensitive [2]. N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) decomposes at its melting point of 118 °C but is a potent carcinogen and mutagen, leading to its discontinuation as a routine diazomethane precursor [3].

Process Safety Thermal Stability Diazomethane Generation

Cost-Effective Synthesis from Inexpensive Methanol-13C

A published synthetic protocol for Diazald-13C (the same compound) achieves an overall yield of 88% starting from methanol-13C, a readily available and inexpensive labeled precursor [1]. This is a key differentiator from other isotopically labeled diazomethane precursors that may require more expensive or less efficient synthetic routes. The unlabeled Diazald is synthesized from unlabeled methanol, but the labeled version leverages the same efficient route, making it an economical choice for isotopic labeling studies [1].

Isotope Economics Synthetic Efficiency Process Chemistry

Physical Form and Melting Point Consistency for Reliable Handling

Diazald-N-methyl-13C is a solid at room temperature with a melting point of 61-62 °C . This is consistent with the melting point of unlabeled Diazald (62 °C) [1], ensuring that the labeled compound can be handled, weighed, and stored using the same established protocols as the widely used unlabeled reagent. In contrast, alternative diazomethane precursors like NMU are liquids or low-melting solids that require cold storage and special handling due to thermal instability [2].

Solid-Phase Handling Storage Stability Analytical Consistency

Optimal Use Cases for Diazald-N-methyl-13C Based on Quantitative Evidence


Stable Isotope Dilution Mass Spectrometry (SID-MS) for Absolute Quantitation

Use Diazald-N-methyl-13C to generate 13C-diazomethane for the derivatization of carboxylic acids, phenols, or other nucleophiles. The resulting 13C-labeled methyl ester or ether will have a +1 Da mass shift relative to the native analyte, enabling precise quantitation via SID-MS. The 99 atom % 13C isotopic purity ensures a clean signal without interference from unlabeled isotopologues .

Mechanistic Studies Using 13C-Labeled Methyl Group Transfer

Employ 13C-diazomethane generated from this precursor in cyclopropanation or methylation reactions to install a 13C-labeled methyl group. This allows for the tracking of the methyl group's fate in subsequent chemical or biochemical transformations using NMR or MS, providing mechanistic insights not possible with unlabeled diazomethane [1].

Large-Scale Isotopic Labeling for Process Development

The efficient, high-yielding synthesis of Diazald-N-methyl-13C from inexpensive methanol-13C makes it economically viable for multi-gram scale preparation of 13C-diazomethane. This is advantageous for pharmaceutical process research and development where isotopically labeled intermediates are required for metabolite identification or reaction pathway elucidation [1].

Safer Alternative for Academic and Industrial Diazomethane Generation

Given the thermal stability of the Diazald scaffold (onset temperature 80 °C) compared to legacy precursors like NMU (unstable >20 °C) and the mutagenicity of MNNG, Diazald-N-methyl-13C offers a safer and more user-friendly option for generating 13C-diazomethane in both academic and industrial laboratories [2].

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